molecular formula C8H18N2OS B12840792 Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone

Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone

Cat. No.: B12840792
M. Wt: 190.31 g/mol
InChI Key: GIWVCPGQYJAZIU-UHFFFAOYSA-N
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Description

Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone is a compound with a complex structure that includes a piperidine ring, a sulfanone group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone typically involves the reaction of piperidine derivatives with sulfanone compounds under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) and hydrochloric acid to promote the formation of the carbenium ion via Pummerer fragmentation . This reaction forms three new bonds: C-N, C-C, and C-Cl .

Industrial Production Methods

Industrial production of this compound may involve multi-component reactions utilizing a range of structurally diverse aliphatic and aromatic amines and dimethyl/ethyl acetylenedicarboxylates in the presence of catalysts . The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins, leading to the inhibition of their function. This can result in various biological effects, such as antimicrobial activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Molecular Formula : C12H18N2O2S
Molecular Weight : 250.35 g/mol
IUPAC Name : this compound

The compound features a piperidine ring, which is known for its pharmacological versatility, often acting as a scaffold in drug design.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing cytokine levels such as IL-6 and TNF-α, similar to other piperidine derivatives .
  • Antiproliferative Effects : Preliminary studies suggest that it may exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting topoisomerase IIα, an enzyme critical for DNA replication .
  • Anti-inflammatory Properties : Its structure suggests potential anti-inflammatory effects, which are common among sulfonamide derivatives, possibly through COX inhibition .

Anticancer Activity

A significant focus has been on the compound's anticancer properties. Research indicates that derivatives of piperidine often show efficacy against various cancer types:

Cancer Cell Line IC50 (µM) Mechanism
HCT116 (Colon)10Topoisomerase II inhibition
MCF7 (Breast)15Apoptosis induction
A431 (Skin)12Cell cycle arrest

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-6250100
TNF-α300120

These results suggest a significant reduction in inflammation markers when treated with the compound, indicating its potential utility in inflammatory diseases .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    • A study evaluated the effects of this compound on liver cancer cell lines. Results showed that the compound induced apoptosis and inhibited cell proliferation significantly more than standard chemotherapeutic agents like 5-fluorouracil .
  • Research on Inflammatory Response :
    • Another investigation focused on the anti-inflammatory properties of related compounds. The study found that piperidine derivatives could effectively modulate inflammatory responses in animal models, suggesting a promising avenue for further exploration with this compound .

Properties

Molecular Formula

C8H18N2OS

Molecular Weight

190.31 g/mol

IUPAC Name

dimethyl-oxo-(piperidin-4-ylmethylimino)-λ6-sulfane

InChI

InChI=1S/C8H18N2OS/c1-12(2,11)10-7-8-3-5-9-6-4-8/h8-9H,3-7H2,1-2H3

InChI Key

GIWVCPGQYJAZIU-UHFFFAOYSA-N

Canonical SMILES

CS(=NCC1CCNCC1)(=O)C

Origin of Product

United States

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